molecular formula C13H14O6 B8038960 Methyl 4-[4-(2-hydroxyethoxy)phenyl]-2,4-dioxobutanoate

Methyl 4-[4-(2-hydroxyethoxy)phenyl]-2,4-dioxobutanoate

Cat. No.: B8038960
M. Wt: 266.25 g/mol
InChI Key: UEUIMRVFRYUVNC-UHFFFAOYSA-N
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Description

Methyl 4-[4-(2-hydroxyethoxy)phenyl]-2,4-dioxobutanoate is a chemical compound with the molecular formula C12H16O4. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a hydroxyethoxy group attached to a phenyl ring, and a dioxobutanoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[4-(2-hydroxyethoxy)phenyl]-2,4-dioxobutanoate typically involves the reaction of 4-hydroxybenzaldehyde with ethylene glycol to form 4-(2-hydroxyethoxy)benzaldehyde. This intermediate is then reacted with methyl acetoacetate under acidic conditions to yield the final product. The reaction conditions often include the use of a catalyst, such as p-toluenesulfonic acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, are crucial for large-scale production. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[4-(2-hydroxyethoxy)phenyl]-2,4-dioxobutanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl groups in the dioxobutanoate moiety can be reduced to alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products

    Oxidation: Formation of 4-(2-carboxyethoxy)benzaldehyde.

    Reduction: Formation of 4-[4-(2-hydroxyethoxy)phenyl]-2,4-dihydroxybutanoate.

    Substitution: Formation of 4-[4-(2-hydroxyethoxy)-3-nitrophenyl]-2,4-dioxobutanoate.

Mechanism of Action

The mechanism of action of Methyl 4-[4-(2-hydroxyethoxy)phenyl]-2,4-dioxobutanoate primarily involves its role as a photoinitiator. Upon exposure to UV light, the compound undergoes homolytic cleavage to generate free radicals. These radicals initiate polymerization reactions by reacting with monomers, leading to the formation of polymer chains. The hydroxyethoxy group enhances the solubility and reactivity of the compound in aqueous systems, making it suitable for biomedical applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[4-(2-hydroxyethoxy)phenyl]-2,4-dioxobutanoate is unique due to its combination of a hydroxyethoxy group and a dioxobutanoate moiety, which provides enhanced solubility and reactivity in various chemical and biological systems. This makes it particularly valuable in applications requiring high efficiency and specificity .

Properties

IUPAC Name

methyl 4-[4-(2-hydroxyethoxy)phenyl]-2,4-dioxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O6/c1-18-13(17)12(16)8-11(15)9-2-4-10(5-3-9)19-7-6-14/h2-5,14H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEUIMRVFRYUVNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)CC(=O)C1=CC=C(C=C1)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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